Journal Name:Synthetic Metals
Journal ISSN:0379-6779
IF:4
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504105/description#description
Year of Origin:1979
Publisher:Elsevier BV
Number of Articles Per Year:191
Publishing Cycle:Monthly
OA or Not:Not
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.polymdegradstab.2023.110484
The recycling of plastic waste has gained importance in reducing environmental pollution and optimizing resource utilization in recent years. A promising approach is the conversion of waste polyethylene (PE) into polyethylene waxes (PEW). In this work, waste agricultural film (WAF) was utilized as feedstock to produce PEW. The pyrolytic waxes obtained exhibited a viscosity-average molecular weight ranging from 2000 to 7000 g/mol, with a yield exceeding 95% between 380-410°C, a time period of 15 to 45 minutes, and at a ratio of 1:1 of decahydronaphthalene solvent to raw material. The reaction mechanism for the production of waxes during PE pyrolysis involved the generation, transfer, isomerization, recombination and dehydrogenation reactions of free radicals, which predominantly leads to the formation of PEW, accompanied by the generation of other small hydrocarbon molecules. Besides, the color formation of the waste film pyrolytic waxes with a whiteness of 19.8 was due to inorganic salts and organic compounds such as conjugated components and aromatics, and the pyrolytic waxes could be transformed into white with a whiteness of 85.4 through selective hydrogenation.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.polymdegradstab.2023.110461
A low infrared emissivity coating was prepared by using Al powder as an infrared functional pigment, and polysiloxane and glass powder as organic and inorganic binders, respectively. Thermogravimetric analysis, fourier transform infrared spectrometer, thermo-mechanical analyzer, and field emission scanning electron microscope were used to examine the coatings compositional and structural evolution at high-temperature. The infrared emissivity of the coating at high temperature was investigated in detail, which based on the evolution mechanism. Additionally, the effects mechanism of composition changes at high-temperature on the mechanical behavior of the coating was systematically studied, and the wind erosion resistance temperature was measured by self-design instrument. The result shows that the infrared emissivity of coating was low to 0.28 (within 7.5 − 14 μm) at 590 °C, owing to the polysiloxane decomposition, regular arrangement of surface Al powder. Moreover, the thermal pre-treatment could be reduced the shrinkage stress mainly results from the polysiloxane decomposition and glass powder melted within 400−520 °C, and the wind erosion resistance temperature was enhanced obviously after pre-treatment at 500−600 °C. The coating has potential applications in heat-resistance equipment, surface energy saving technology, or spacecraft infrared stealth owing to the excellent high-temperature infrared radiation suppression, thermal protection and wind erosion resistance property.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.polymdegradstab.2023.110440
The fabrication of bio-based epoxy resins having better intrinsic flame retardancy and mechanical performances than petroleum-based epoxy thermosets is important for alleviation of energy and health concerns. In this study, bio-based monomer of diglycidyl ether of curcumin (DGEC) was successfully synthesized from a natural and renewable curcumin through a facile one-step process. The biocompatible epoxy resin obtained was then cured with 4,4′-diaminodiphenyl sulfone (DDS) and compared with petroleum-based diglycidyl ether of bisphenol A (DGEBA). The DGEC/DDS exhibited a higher glass-transition temperature (300 °C) than DGEBA/DDS (215 °C), indicating the outstanding heat resistance. The tensile strength of DGEC/DDS was 65.9 MPa, higher than that of DGEBA/DDS (56.1 MPa). Furthermore, DGEC/DDS showed excellent charring ability with char yield of 50.15% at 800 °C in N2, which was approximatively 3.5 times as much as that of the cured DGEBA/DDS (14.68%). Microscale combustion calorimeter (MCC) test demonstrated that the DGEC/DDS possessed lower heat release capacity (HRC, 130 J/gk), peak heat release rate (PHRR, 115.0 W/g) and total heat release (THR, 9.9 kJ/g), which were reduced by 80.2%, 74.8% and 59.4%, respectively, compared to those of DGEBA/DDS (658 J/gk, 457.3 W/g, 24.4 kJ/g). The DGEC/DDS passed the UL-94 test and attained the V-0 rating, revealing the good flame retardancy. This work provided an opportunity to prepare bio-based epoxy resins with better properties than DGEBA, which exhibited promising applications in high heat and flame retardancy fields.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.polymdegradstab.2023.110442
The conjugated polymer PTB7 was found to undergo flow-induced chain scission under conditions typically employed in the flow synthesis of conjugated polymers, supporting that polymer degradation is a key side reaction that can influence the molecular weight of conjugated polymers synthesized in flow. Flow synthesis is becoming an increasing important method for the rapid and reproducible synthesis of conjugated polymers with optimal molecular weight. Increasing the length of time the polymerization solution remains in the flow system (the residence time), initially leads to an increase in molecular weight, but declines are observed at longer residence times. Our results support that conjugated polymers undergo mechanochemical chain scission in flow and that reactor temperature, polymer molecular weight, and polymer concentration are important factors that influence the extent of degradation. These results should aid in the future optimization of conjugated polymer syntheses in flow.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.polymdegradstab.2023.110466
Currently, commercially available biodegradable plastics are not well controlled in terms of the rate and timing of biodegradation. To overcome these challenges, several methods have been proposed. Herein, we propose a new system for controlling the onset and degradation rate of plastic biodegradation by encapsulating endospores of degrading microorganisms into plastics with typically slow biodegradation rates. Endospores of bacterial strain YKCMOAS1 germinated and initiated biodegradation when triggered by surface wear of an aliphatic biodegradable polyester, poly(ethylene succinate) (PESu). The weight loss rate of endospore-containing PESu film immersed in seawater was approximately 7-fold faster than that of PESu film without endospores. The YKCMOAS1 strain used in this study grew in seawater and showed PESu film-degrading activity in a marine mineral medium. Based on the weight loss rate of the endospore-containing PESu films, they were estimated to have completely degraded into water-soluble compounds within approximately 400 d Meanwhile, the biochemical oxygen demand degradation test revealed that the water-soluble products from PESu, which were produced by the vegetative cells were completely biodegraded within 10 d Taken together, these results indicate that material hydrolysis by bacterial strain YKCMOAS1 was triggered by material wear, followed by rapid biodegradation. This is the first report of the application of bioaugmentation to the stable expression of environmental degradation of biodegradable plastics. These results might provide insight into the design concept of novel biodegradable plastics that not only exhibit environmentally independent biodegradation, but also allow control of the onset time.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.polymdegradstab.2023.110478
This paper concerns the experimental analysis of the effect of irradiance on the photooxidation of low-density polyethylene (LDPE) stabilized with different HALS. Infrared analysis in transmission mode was used to monitor the extent of oxidation provoked by the exposure of thin samples (100 µm thick) in a SEPAP MHE unit (Atlas/Ametek) at two different irradiances (90 W.m − 2 and 300 W.m − 2 between 300 and 420 nm). The temperature of the samples was maintained constant in order to focus on the impact of irradiance on the kinetics, without interfering with the temperature. The intended goal was to characterize the effect of the irradiance in accelerated testing and the consequences on the lifetime prediction. Previous results obtained in the case of unstabilized LDPE samples showed that no acceleration was obtained when increasing the irradiance from 90 W.m − 2 and 300 W.m − 2 while keeping the temperature constant. In the case of the stabilized samples, the results presented in the present article show that the rates of photo oxidation tended to increase when increasing the irradiance. However, the ratio of these rates never reaches the ratio of the irradiances, and these ratios depends on the stability of the samples.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.polymdegradstab.2023.110462
The chemical stability of anion exchange membranes (AEM) is crucial for the durability of the electrochemical devicesusing them. In this context, poly(epichlorohydrin)-based AEM were subjected to chemical degradation in the presence of a corrosive alkaline medium. Linear and cross-linked polyelectrolytes grafted with ammonium cations based on Quinuclidine and/or DABCO were first synthesized. They were characterized by an IEC comprising between 1.3 and 3.1 mmol/g, an ionic conductivity above 2 mS/cm and transport numbers between 0.71 and 0.89. Their chemical stability was then evaluated after immersion in 1 M to 8 M KOH solutions for 672 h at 50 °C. The evolutions of these characteristics as well as the molecular structure of the materials during this period inform on the chemical resistance of the polymer backbone as well as that of the cationic sites. The main degradation reactions have been identified as chains scission and Hofmann elimination, leading to the loss of the cationic groups. Nevertheless, these reactions can be limited by a high crosslinking density of the membrane, enhancing then its chemical stability despite a high ammonium group content.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.polymdegradstab.2023.110436
The fragmentation of polyethylene plastics into polyethylene microplastics (PEMPs) due to biotic and abiotic factors affects the environment. Extensive investigations have shown its implications upon accumulation in the living systems. In this study, B.brevis was employed to degrade PEMPs. B.brevis-mediated degradation process has shown a reduction in microplastic's dry weight by 19.8% over 35 days of treatment. The biodegradation was achieved by releasing laccase enzyme and organic acids onto the surface of PEMPs, which were quantified by UP-HPLC. Further, the changes in the morphological and structural changes on of PEMPs were observed by TEM, SEM, DSC, TGA, XRD, and FTIR analysis. Additionally, after the degradation, by-products were observed to contain small molecules such as 2-hexadecanone, decanone etc. The small molecules were resulted from the biodegradation of PEMPs and were further utilized for bacterial metabolism. These outcomes reveal the efficiency of B.brevis in PEMPs degradation.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.polymdegradstab.2023.110443
Colorless polyimides (PIs) are regarded as the most feasible lens materials deployed in aerospace optical systems due to their light weight, flexibility, transparency, and excellent mechanical properties. However, durability towards atomic oxygen (AO) exposure is a chief concern for externally deployed colorless PI films in low Earth orbit (LEO) environments. In this work, we investigated the degradation behavior of a fluorine-containing colorless PI film with a combination of ground-based AO exposure experiments and reactive molecular dynamics (ReaxFF-MD) simulations. The fluorine-containing colorless PI showed linear erosion dynamics and a constant erosion yield (Ey) of ∼1.4 × 10−24 cm3 atom−1. Microscopic investigations demonstrated an increased surface roughness and shag-like appearance after continuous AO exposure. In addition, spectroscopic transformations resulted from elimination and oxidation processes occurring at specific reaction active sites (C=O, CN, CH, and CF, and CC) and the release of volatile substances. Moreover, the exposed fluorine-containing colorless PI films exhibited gradually deteriorating visible light transmission with increased AO fluence. Furthermore, the ReaxFF-MD simulations demonstrated physical sputtering and bombardment-enhanced chemical reaction models. Considering the limited-scale slab and the system thermal dissipation, the experimental and ReaxFF-MD computational results were largely consistent.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.polymdegradstab.2023.110424
Recently, growing concerns about climate change and environmental protection have increased interested in sustainable development of polymer materials. Here, ester-containing bio-based epoxy precursor was prepared, and was cured by 4, 4′-diaminodiphenylmethane (DDM). With the increase of DDM addition, the flame-retardant grade of the resins improved from V-1 to the highest V-0 in the vertical-burning tests. The results indicate that the increased N content was combined with biphenyl radicals and gradually formed thermally stable, nitrogen-rich char to insulate the matrix and improve flame retardancy after cyclization, rearrangement, and dehydrogenation process. Besides, considering the carbon formation mechanism, it was utilized as a potential precursor to prepare N, O dual-doped carbon by using KOH activation and pyrolysis method. The obtained porous carbons possess high CO2 adsorption performance (9.0 mmol g−1, 273 K), high CO2/N2 selectivity and good regenerability. Hence, this simple strategy offers an effective, durable, and environmentally friendly solution to increase the fire safety of epoxy resin, and also paves a way to close the loop from green synthesis to high value waste utilization of thermoset resin.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 132 | Science Citation Index Science Citation Index Expanded | Not |
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